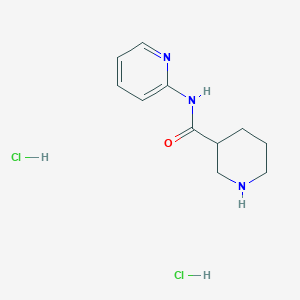
3-(Difluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)pyridine is a chemical compound with the molecular weight of 163.1 . It is a solid substance at ambient temperature . The IUPAC name for this compound is 3-(difluoromethoxy)-2-fluoropyridine .
Molecular Structure Analysis
The InChI code for 3-(Difluoromethoxy)pyridine is 1S/C6H4F3NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 3-(Difluoromethoxy)pyridine are not detailed in the search results, the compound is likely to participate in reactions typical of pyridines and fluoro-organic compounds .Physical And Chemical Properties Analysis
3-(Difluoromethoxy)pyridine is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Functionalization: 3-(Difluoromethoxy)pyridine and related compounds are essential in the synthesis of various pyridines and pyridinium compounds. An efficient and straightforward large-scale synthesis has been developed for these compounds, providing vital building blocks for life-sciences-oriented research (Manteau et al., 2010).
- X-ray Crystallographic Studies: The first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines have been achieved, contributing significantly to the understanding of their molecular conformations (Manteau et al., 2010).
Catalysis and Electrocatalysis
- Selective Oxygen Reduction: 3-(Difluoromethoxy)pyridine derivatives, particularly in Fe(III)-meso-tetra(pyridyl)porphyrins, have shown promise as electrocatalysts for selective oxygen reduction in aqueous acidic solutions. These derivatives demonstrate higher selectivity for the desired reduction compared to other isomeric complexes (Matson et al., 2012).
Organic Electronics
- Phosphorescent Organic Light-Emitting Diodes (PhOLEDs): Compounds derived from 3-(Difluoromethoxy)pyridine have been used in constructing bipolar host materials for PhOLEDs. These materials show significant potential in optoelectronics, with applications in blue, green, and white OLEDs (Li et al., 2016).
Environmental Applications
- Water Treatment: Pyridine derivatives, including those related to 3-(Difluoromethoxy)pyridine, have been studied for their degradation mechanisms in water treatment. These studies provide insights into the removal of nitrogen heterocyclic compounds from drinking water (Li et al., 2017).
Coordination Chemistry
- Synthesis of Complexes: 3-(Difluoromethoxy)pyridine derivatives are instrumental in the synthesis of various lanthanide complexes. These complexes have applications in creating three-dimensional coordination networks and in luminescence studies (Lin et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. It has hazard statements H302+H312+H332;H315;H319;H335, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
3-(difluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)10-5-2-1-3-9-4-5/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTBESJQBGXNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1209729-90-7 |
Source


|
| Record name | 3-(difluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

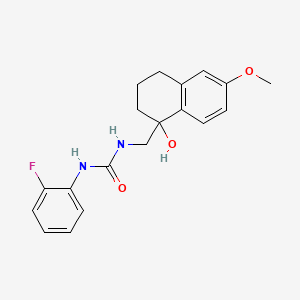
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B2644144.png)
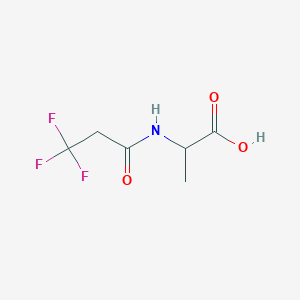
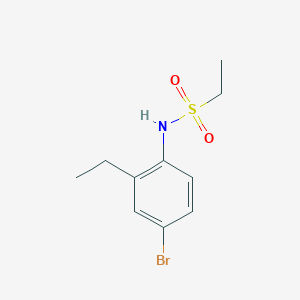
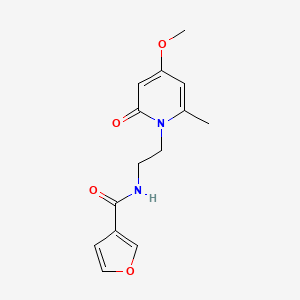
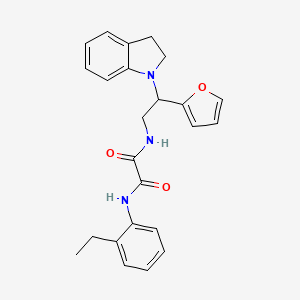
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2644152.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2644154.png)

![1-(3-Chlorophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644158.png)
![Methyl 3-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2644160.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2644161.png)
![7-(4-chlorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2644162.png)
